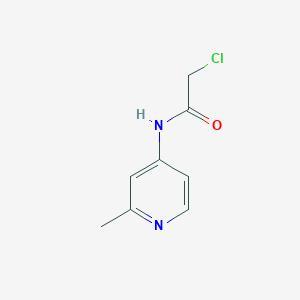
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroacetamide: A simpler analogue with similar reactivity.
N-(2-Methyl-pyridin-4-yl)-acetamide: Lacks the chlorine substituent, leading to different reactivity.
2-Chloro-N-(pyridin-4-yl)-acetamide: Similar structure but without the methyl group.
Uniqueness
2-Chloro-N-(2-methyl-pyridin-4-yl)-acetamide is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-chloro-N-(2-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6-4-7(2-3-10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
Clé InChI |
UMDGHRMMIWJKLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


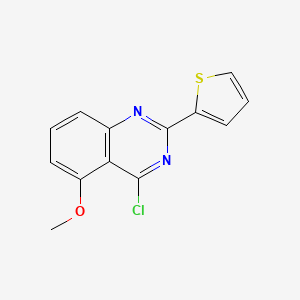
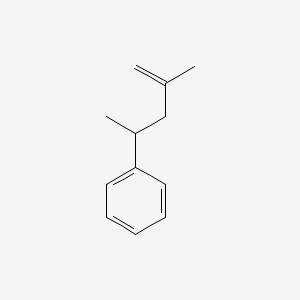
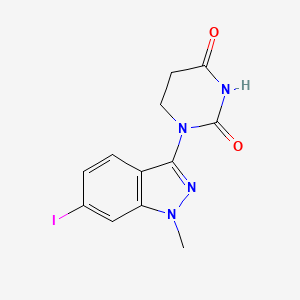
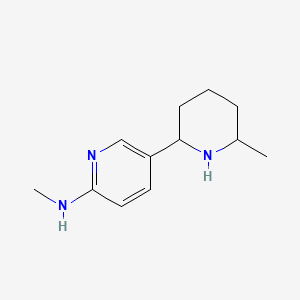


![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
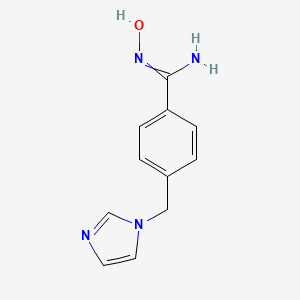


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
